Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H21NO5S3 and its molecular weight is 415.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Methyl 3-((4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” contains a thiophene ring, a furan ring, and a piperidine ring. Compounds containing these structures are often involved in various biological activities . .
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. Many thiophene derivatives are known to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the piperidine ring might influence its absorption and distribution, as piperidine derivatives are often associated with good bioavailability .
Result of Action
Thiophene derivatives have been associated with a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
methyl 3-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18-7-4-13(5-8-18)11-24-12-14-3-2-9-23-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRQCBDAQNTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.